1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWWJBTNPQANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
- Pyridine-3-sulfonamides with various substituents are prepared according to established methods.
- These sulfonamides are treated with dimethyl N-cyanoiminodithiocarbonate in boiling acetone in the presence of anhydrous potassium carbonate to form methyl N-cyano-N-(pyridin-3-ylsulfonyl)carbamimidothioates.
Cyclization to 1,2,4-Triazol-3-amine Derivatives
- The carbamimidothioate intermediates are then refluxed with hydrazine hydrate (99%) in acetonitrile or ethanol.
- This step induces cyclization, forming the 1,2,4-triazole ring with an amino group at the 3-position.
- The resulting compounds are isolated by filtration after acidification and washing.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time (h) | Temperature | Notes |
|---|---|---|---|---|
| Formation of carbamimidothioate | Dimethyl N-cyanoiminodithiocarbonate, K2CO3, acetone reflux | 12–18 | Reflux (acetone) | Stirring under reflux |
| Cyclization to triazole | Hydrazine hydrate, acetonitrile/ethanol reflux | 3.5–16 | Reflux | Acidification to pH 6 post-reaction |
This method was successfully applied for a series of derivatives, including those with 4-substituted pyridine-3-sulfonamides, yielding the corresponding triazol-3-amines in good purity and yield.
Preparation via Pyridyl-Dithiocarbazate and Subsequent Cyclization
Synthesis of Potassium-3-pyridyl-dithiocarbazate
- Potassium hydroxide solution (0.15 M), absolute ethanol, and pyridyl-2-carbohydrazide are mixed.
- Carbon disulfide is added to this mixture, followed by dilution with ethanol and agitation for 12–16 hours.
- The product is isolated by addition of dry ether and drying at 65 °C.
Formation of 5-mercapto-3-pyridyl-1,2,4-triazole Intermediate
- The dithiocarbazate intermediate is refluxed with aqueous ammonia and water for 3–4 hours.
- After cooling and acidification, a white precipitate of the triazole intermediate is obtained, filtered, dried, and recrystallized.
Final Coupling to Form this compound
- The triazole intermediate is reacted with 4-(chloromethyl)benzenamine in anhydrous methanol with sodium and N,N-dimethylformamide at room temperature.
- The reaction is monitored by thin layer chromatography until completion.
- The product is isolated by filtration and purification.
This pathway is notable for its stepwise construction of the triazole ring and functionalization at the 3-pyridylmethyl position, offering an alternative to direct cyclization methods.
Alternative Pathways and Considerations
- Other synthetic routes involve the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and related compounds via reactions of aminoguanidine hydrochloride with succinic anhydride derivatives, followed by ring closure under microwave irradiation.
- These methods emphasize the importance of amine nucleophilicity in choosing the synthetic pathway and can be adapted for aromatic amines such as pyridine derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclization of carbamimidothioates with hydrazine hydrate is a robust method for synthesizing 1,2,4-triazol-3-amines linked to pyridine rings, with reaction times ranging from a few hours to overnight reflux depending on substituents.
- The dithiocarbazate method allows isolation of stable intermediates and offers flexibility in introducing various substituents on the pyridine ring before triazole formation.
- Microwave-assisted synthesis provides an alternative for aromatic amines with lower nucleophilicity, improving reaction efficiency and yield.
- Purification typically involves acid-base extraction, filtration, and recrystallization to obtain analytically pure compounds.
- Characterization by NMR, X-ray crystallography, and other spectroscopic methods confirms the formation and tautomerism of the triazole ring system.
Chemical Reactions Analysis
1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce any reducible functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.
Scientific Research Applications
1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells. The compound’s ability to interact with other enzymes and receptors is also being explored, providing insights into its broader pharmacological potential.
Comparison with Similar Compounds
Aromatic Substitutions
- 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine: This analog replaces the pyridinylmethyl group with a 2-chlorobenzyl substituent. However, its biological activity remains underexplored compared to the pyridinylmethyl derivative .
- N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine :
Here, the pyridine ring is directly attached to the triazole core, eliminating the methylene bridge. This rigidifies the structure, which may restrict conformational flexibility critical for P2X7 receptor binding, suggesting that the methylene spacer in the parent compound is advantageous for activity .
Hybrid Heterocyclic Systems
- 5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine: A tetrazole-triazole hybrid synthesized using NaN₃ and triethyl orthoformate.
Metal Complexes and Schiff Base Derivatives
- Mn(II) Complex with N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine :
This Schiff base coordinates with Mn(II), enabling redox activity and nuclease functionality. Unlike the parent compound, it induces mitochondrial dysfunction and ROS generation in cancer cells, illustrating how metalation shifts the mechanism from receptor antagonism to pro-apoptotic signaling .
Positional Isomerism and Pyridine Ring Modifications
- 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine: The pyridine ring is substituted at the 4-position instead of 3.
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₈H₁₀N₆.
Critical Analysis of Structure-Activity Relationships (SAR)
- Pyridinylmethyl vs. Benzyl Groups : The pyridinylmethyl group enhances solubility via its aromatic nitrogen, while chlorobenzyl analogs prioritize lipophilicity. This balance is critical for optimizing blood-brain barrier penetration in neuropathic pain targets .
- Methylene Bridge Importance : The spacer between the triazole and pyridine rings allows conformational flexibility, likely enabling optimal positioning within the P2X7 receptor’s hydrophobic pocket .
- Metal Complexation : Introducing metal ions (e.g., Mn(II)) shifts the therapeutic focus from receptor antagonism to redox-based cytotoxicity, demonstrating the scaffold’s versatility .
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS No. 1178229-40-7) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a pyridine moiety linked to a triazole ring, which is known for its ability to interact with various biological targets.
- Molecular Formula : C₈H₉N₅
- Molecular Weight : 175.19 g/mol
- CAS Number : 1178229-40-7
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study focusing on related compounds, it was found that certain triazole derivatives demonstrated potent antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of key enzymes in the microbial metabolism.
Antitumor Activity
This compound has been evaluated for its antitumor potential. In vitro studies using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines showed that some derivatives of triazoles could significantly reduce cell viability, suggesting potential for development as anticancer agents .
Table 1: Antitumor Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 39.2 ± 1.7 |
| Compound B | U-87 | 45.0 ± 2.0 |
The biological activity of triazole derivatives, including this compound, is often attributed to their ability to interfere with the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular proliferation and survival, and its inhibition can lead to reduced tumor growth .
Case Studies
In a comprehensive study examining various triazole derivatives, compounds similar to this compound were synthesized and screened for biological activity. The findings highlighted their efficacy in inhibiting tumor cell growth and their potential as novel therapeutic agents .
Q & A
Q. What are the standard synthetic routes for 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves multi-step alkylation or condensation reactions. For example, S-alkylation of triazole precursors with pyridinylmethyl halides under alkaline conditions (room temperature, aprotic solvents like DMF) is a common approach . Reaction parameters such as pH (8–10), temperature (20–25°C), and stoichiometric ratios must be tightly controlled to avoid side products like N-alkylated isomers . Catalytic additives (e.g., KI) may improve regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyridinylmethyl and triazole moieties, with characteristic shifts for the amine group (δ 5.2–5.8 ppm in ¹H NMR) and aromatic protons . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₁₀N₆ for the target compound). Purity is assessed via HPLC (≥98% by area under the curve) using a C18 column and acetonitrile/water mobile phase .
Q. How can researchers initially screen this compound for biological activity in academic settings?
Preliminary screens often include:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations . Dose-response curves (IC₅₀ values) guide further mechanistic studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or dynamic equilibria?
Tautomerism in triazole-amine systems (e.g., 1,2,4-triazol-3-amine vs. 1,2,4-triazol-5-amine) can lead to ambiguous NMR peaks. Strategies include:
- Variable-temperature NMR : Cooling samples to −40°C slows equilibria, resolving split signals .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., Acta Crystallographica data showing planar triazole rings with dihedral angles <5°) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and compare with experimental data .
Q. What strategies improve the scalability of synthetic methods while maintaining regioselectivity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Flow chemistry : Enables precise control of temperature and reagent mixing, minimizing byproducts .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) on the amine prevents undesired N-alkylation during pyridinylmethyl coupling .
Q. How do structural modifications (e.g., pyridine substitution patterns) influence bioactivity?
Comparative studies with analogs reveal:
- Pyridine position : 3-Pyridinylmethyl derivatives show stronger kinase inhibition than 2- or 4-substituted variants due to optimal hydrogen bonding with ATP-binding pockets .
- Electron-withdrawing groups : Fluorine or chlorine substituents on the pyridine ring enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 5.3 hours in microsomal assays) .
- Triazole ring modifications : Replacing the amine with a sulfanyl group reduces cytotoxicity but abolishes antimicrobial activity .
Q. What methodologies are used to study target-ligand interactions for this compound?
- Surface plasmon resonance (SPR) : Measures binding kinetics (kₐ, kₐ) to purified proteins (e.g., Kd values <10 µM suggest high affinity) .
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites, validated by mutagenesis studies (e.g., ΔGbind −8.2 kcal/mol for CDK2) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (entropy-driven vs. enthalpy-driven) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using LC-MS/MS .
- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), or oxidants (H₂O₂) to identify major degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
